molecular formula C11H11ClO2 B1588476 Ethyl 4-chlorocinnamate CAS No. 6048-06-2

Ethyl 4-chlorocinnamate

Cat. No. B1588476
CAS RN: 6048-06-2
M. Wt: 210.65 g/mol
InChI Key: MHZFMMSRIDAQIB-VMPITWQZSA-N
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Description

Ethyl 4-chlorocinnamate is a chemical compound with the molecular formula C11H11ClO2 . It is also known by synonyms such as ethyl (E)-3- (4-chlorophenyl)acrylate, and (E)-ethyl 3- (4-chlorophenyl)acrylate .


Synthesis Analysis

While specific synthesis methods for Ethyl 4-chlorocinnamate were not found, a study reported the synthesis of a collection of structurally related 4-chlorocinnamic acid esters using Fischer esterification reactions, alkyl or aryl halide esterification, and Mitsunobu and Steglich reactions .


Molecular Structure Analysis

Ethyl 4-chlorocinnamate has a molecular weight of 210.66 g/mol . It contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl 4-chlorocinnamate has a density of 1.2±0.1 g/cm3 . Its boiling point is 307.9±17.0 °C at 760 mmHg . The compound has a molar refractivity of 58.1±0.3 cm3, and a polar surface area of 26 Å2 .

Scientific Research Applications

Synthesis of Cinnamamides

  • Scientific Field : Organic Chemistry
  • Application Summary : Ethyl 4-chlorocinnamate is used in the synthesis of cinnamamides . Cinnamamides are derivatives of cinnamic acid, a natural organic acid in plants with a variety of pharmacological activities .
  • Methods of Application : The synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) is used at 45°C for about 40 minutes .
  • Results or Outcomes : The method developed in this study resulted in a maximum conversion of 91.3% . This work is remarkable for its short residence time, mild reaction conditions, easy control of the reaction process, and the fact that the catalyst can be recycled or reused .

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Application Summary : Ethyl 4-chlorocinnamate has been studied for its antimicrobial activity .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The ester methyl 4-chlorocinnamate presented activity against S. aureus at the highest concentration tested . In the antifungal evaluation, all of the esters were bioactive .

Safety And Hazards

In case of exposure to Ethyl 4-chlorocinnamate, it is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

Ethyl 4-chlorocinnamate and its derivatives have shown potential in various fields of research and industry. A study reported that some derivatives of cinnamamides, which include Ethyl 4-chlorocinnamate, exhibited anti-inflammatory and/or analgesic activity . The study also suggested that substituents of short alkyl chains with the presence of a heteroatom, such as oxygen, or those with a perillyl type terpenic substructure promote better antifungal profiles . This indicates potential future directions for the development of new therapeutic agents.

properties

IUPAC Name

ethyl (E)-3-(4-chlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZFMMSRIDAQIB-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032094
Record name Ethyl 4-chlorocinnamate
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Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chlorocinnamate

CAS RN

24393-52-0, 6048-06-2
Record name Ethyl (2E)-3-(4-chlorophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24393-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester
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Record name Ethyl 4-chlorocinnamate
Source EPA DSSTox
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Record name Ethyl (E)-3-(4-Chlorophenyl)acrylate
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Synthesis routes and methods I

Procedure details

A solution of 4-chlorobenzaldehyde (28 g) and (carboethoxymethylene)triphenylphosphorane (73 g) in toluene (500 mL) was refluxed for 2 hours. The reaction was cooled to room temperature and concentrated under vacuum to a total volume of 150 mL. Then pure hexane (500 mL) was added and the mixture was left for 18 hours at room temperature. The solid (triphexylphosphine oxide) was filtered, rinsed with hexane and the filtrate evaporated to give crude product which was distilled at 0.5 mm Hg, and the fraction boiling at 130° C. was collected to give ethyl 4-chlorocinnamate, which was reduced as follows: the cinnamate (21 g) was hydrogenated in EtoAc (300 mL) in the presence of 5% Pd on C (2 g) for 3 hours at atmospheric pressure. After completion, the reaction mixture was filtered through a celite pad, rinsed with EtOAc and the filtrate evaporated to dryness to give the title product as an oil.
Quantity
28 g
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73 g
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500 mL
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Synthesis routes and methods II

Procedure details

The procedures of Example 27 were exactly followed except that p-chlorostyrene and ethanol were used respectively instead of styrene and methanol and the amount of palladium chloride was changed to 0.1 millimole. Ethyl 4-chlorocinnamate was obtained with a yield of 60.2%.
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Synthesis routes and methods III

Procedure details

4-Chlorocinnamic acid (300 g) was suspended in benzene (1200 ml), and ethanol (340 g) and conc. sulfuric acid (14 ml) were added thereto, followed by reflux of the resulting mixture for 15 hours. After the reaction mixture had been washed successively with a diluted aqueous NaCl solution (500 ml), a saturated aqueous sodium hydrogencarbonate solution (500 ml) and a dilute aqueous NaCl solution (500 ml), the organic layer was dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure. The residue was evaporated under reduced pressure to obtain the title compound (334 g, 97%) as a colorless liquid.
Quantity
300 g
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340 g
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14 mL
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1200 mL
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Yield
97%

Synthesis routes and methods IV

Procedure details

The procedure described in Example 26 is repeated, but using 4.79 g (25 mmols) of 4-bromochlorobenzene and 2.99 ml (27.5 mmols) of ethyl acrylate. After a reaction time of 8 hours at 130° C., 3.79 g (18.0 mmols) of ethyl 4-chlorocinnamate are obtained, corresponding to a yield of 72% of theory (conversion figure 7200; Pd content 0.01 mol %).
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2.99 mL
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Synthesis routes and methods V

Procedure details

4-Chlorobenzaldehyde (4.20 g, 30 mmol) and mono-ethyl malonate (4.60 ml, 39 mmol) were reacted as described under General Procedure A to furnish the title compound (5.68 g, 89%) as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 7.63 (d, J=16.0 Hz, 1H), 7.46-7.42 (m, 2H), 7.38-7.32 (m, 2H), 6.41 (d, J=16.0 Hz, 1H), 4.26 (q, J=7.2 Hz, 2H), 1.33 (t, J=7.2 Hz, 3H).
Quantity
4.2 g
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4.6 mL
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Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chlorocinnamate
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Reactant of Route 6
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Citations

For This Compound
20
Citations
B Zhang, C Lv, W Li, Z Cui, D Chen, F Cao… - Chemical and …, 2015 - jstage.jst.go.jp
This paper reported the synthesis, structure–activity relationship (SAR) and acaricidal activity in vitro against Psoroptes cuniculi, a mange mite, of 25 ethyl cinnamate derivatives. All …
Number of citations: 28 www.jstage.jst.go.jp
RHN Silva, A Andrade, DF Nóbrega… - BioMed Research …, 2019 - hindawi.com
… Ethyl 4-Chlorocinnamate (2). Yellow amorphous solid; Yield 89.0% (102.7 mg); IR (KBr, cm … Compound ethyl 4-chlorocinnamate (2) presented a MIC = 4.75 𝜇mol/mL, as compared with …
Number of citations: 15 www.hindawi.com
YH Wu, WA Gould, WG Lobeck, HR Roth… - Journal of Medicinal …, 1962 - ACS Publications
We have used both processes for the preparation of diethyl 4-oxo-1, 3-pyrrolidinedicarboxylate. The physical constants of the products from the two different methods are essentially the …
Number of citations: 35 pubs.acs.org
TG George - 2000 - ir.niist.res.in
The chemistry of azides and nitrenes has attracted the attention of organic chemists since the discovery of phenyF azidc by Griess ovcr 1 00 years ago.'Of topical interest, azido …
Number of citations: 0 ir.niist.res.in
C Baldoli, S Maiorana, E Licandro, D Perdicchia… - Tetrahedron …, 2000 - Elsevier
… As the molecule contains a para-substituted phenyl ring, the corresponding parent ethyl 4-chlorocinnamate complex is not chiral, and so it was necessary to design a chiral complex by …
Number of citations: 37 www.sciencedirect.com
E Artuso, M Barbero, I Degani, S Dughera, R Fochi - Tetrahedron, 2006 - Elsevier
Arenediazonium o-benzenedisulfonimides can be used as new and efficient reagents for Heck-type arylation reactions of some common substrates containing C–C multiple bonds, …
Number of citations: 65 www.sciencedirect.com
S Onitsuka, YZ Jin, AC Shaikh, H Furuno, J Inanaga - Molecules, 2012 - mdpi.com
Silica gel was found to be an excellent medium for some useful organic transformations under organic solvent-free conditions, such as (1) the Friedel-Crafts-type nitration of arenes …
Number of citations: 30 www.mdpi.com
M Swetha, PV Ramana, SG Shirodkar - Asian Journal of Chemistry, 2011 - academia.edu
The α, β-unsaturated esters are one of the important chemical functionalities that are encountered commonly in organic synthesis1. For the preparation of α, β-unsaturated esters …
Number of citations: 1 www.academia.edu
K Tanaka, K Matsuo, AI Nakanishi, T Hatano… - Chemical and …, 1983 - jstage.jst.go.jp
… 4—Chlorocinnamohydroxamic Acid (6c)—6c was obtained from ethyl 4—chlorocinnamate (5c) (5.6 g, 26 mmol) by method B as colorless plates (from dioxane). mp 171—172 C. Yield …
Number of citations: 45 www.jstage.jst.go.jp
S Cui - 2004 - search.proquest.com
Ristocetin A belongs to the vancomycin group of antibiotics, which are the last line of defense available in the clinic for treating multi-drug resistant bacterial infections and attract …
Number of citations: 2 search.proquest.com

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